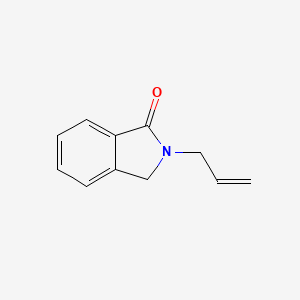

2-Allyl-2,3-dihydro-isoindol-1-one

Description

Properties

IUPAC Name |

2-prop-2-enyl-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-7-12-8-9-5-3-4-6-10(9)11(12)13/h2-6H,1,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQPYSXEXNZFPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-2,3-dihydro-isoindol-1-one can be achieved through several methods. One common approach involves the Claisen rearrangement of 2,3-dihydro-1H-indol-3-ones with allyl alcohols in the presence of camphorsulfonic acid and magnesium sulfate at elevated temperatures . Another method includes the reaction of 2-allyl-3-oxoisoindolin-1-yl acetate with C-nucleophiles in the presence of trimethylsilyl trifluoromethanesulfonate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of continuous flow reactors and automated systems could enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

-

Epoxidation : Reacts with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at −20°C to form epoxidized derivatives (Table 1).

-

Oxidative Dearomatization : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields isoindole-1,3-diones via C–H activation .

Alkylation and Arylation

-

N-Alkylation : Reacts with alkyl halides (e.g., MeI, BnBr) in acetonitrile using K₂CO₃ to generate N-alkylated products (e.g., 9a–9f ) in >85% yields .

-

Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at C-3 (e.g., 3-phenyl derivatives) .

Cycloaddition Reactions

-

Diels-Alder Reaction : Acts as a dienophile with electron-deficient dienes (e.g., benzynes) to form tricyclic aristolactam precursors (Fig. 2) .

Mechanistic Insights

DFT studies reveal:

-

Base-Promoted Cascade Reactions : K₂CO₃ facilitates sequential β-elimination and alkylation via dianionic intermediates (e.g., 6b → 7b ) .

-

Radical Pathways : Triethylborane-initiated hydrogen abstraction generates stabilized radicals for cyclization (e.g., 4-exo-trig pathways) .

Table 1: Key Reaction Conditions and Outcomes

Stability and Challenges

Scientific Research Applications

Chemical Synthesis

Synthetic Chemistry Applications

The compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including:

- Claisen Rearrangement : The treatment of 2,3-dihydro-1H-indol-3-ones with allyl alcohols in the presence of acids leads to the formation of 2-allyl derivatives in good yields. This method showcases the compound's utility in generating more complex structures from simpler precursors .

- Functionalization : The allyl group in 2-Allyl-2,3-dihydro-isoindol-1-one allows for further functionalization, enabling the synthesis of multifunctionalized isoindole derivatives. This is particularly useful for creating compounds with specific electronic or steric properties .

Biological Activities

Pharmacological Potential

Research indicates that isoindole derivatives, including this compound, exhibit various biological activities:

- Anticancer Activity : Compounds structurally related to this compound have demonstrated cytotoxic effects against cancer cell lines. For instance, studies show that certain isoindole derivatives can inhibit tumor cell proliferation by interfering with metabolic pathways crucial for cancer survival.

- Glycosidase Inhibition : The compound is being explored as a glycosidase inhibitor. Glycosidase inhibitors are important in carbohydrate metabolism and may have therapeutic implications for conditions like diabetes and viral infections.

Material Science

Industrial Applications

In addition to its chemical and biological applications, this compound has potential uses in material science:

- Polymer Development : The reactive functional groups present in the compound can be utilized to develop new materials such as polymers and coatings. These materials may possess enhanced properties due to the incorporation of isoindole units.

Case Studies

Here are significant findings from research studies involving this compound:

Mechanism of Action

The mechanism of action of 2-Allyl-2,3-dihydro-isoindol-1-one and its derivatives involves interactions with various molecular targets and pathways. For instance, certain derivatives have been shown to inhibit platelet aggregation by targeting specific receptors and enzymes involved in the coagulation cascade . Additionally, the compound’s ability to scavenge free radicals and reduce oxidative stress contributes to its therapeutic effects in ischemic conditions.

Comparison with Similar Compounds

Comparison with Similar Isoindol-1-one Derivatives

Structural and Functional Group Variations

The biological and chemical properties of isoindol-1-one derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Polarity and Solubility : Hydroxyl or nitro groups (e.g., 3-hydroxy-2-phenyl derivatives ) increase polarity, enhancing water solubility. Allyl and benzyl groups impart lipophilicity, favoring organic solvents.

- Thermal Stability : Brominated derivatives (e.g., 5-bromo-isoindol-1-one ) exhibit higher thermal stability due to strong C–Br bonds.

Biological Activity

2-Allyl-2,3-dihydro-isoindol-1-one is a heterocyclic compound belonging to the isoindole family, characterized by a unique fused benzene and pyrrole ring structure. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly in cancer research and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

This compound features an allyl group at the 2-position and a carbonyl group at the 1-position, contributing to its reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Cancer Cell Proliferation : The compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Its interaction with integrin alpha v beta 3 is critical for inhibiting angiogenesis and tumor growth.

- Platelet Aggregation Inhibition : Derivatives of this compound have shown significant inhibitory activity against platelet aggregation, making them potential candidates for treating ischemic strokes .

- Antioxidant Activity : The compound exhibits scavenging properties against reactive oxygen species (ROS), which can protect cells from oxidative stress .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided in the table below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,3-Dihydro-1-oxo-2H-isoindole-2-acetic acid | Contains an acetic acid group | Different reactivity due to carboxylic acid moiety |

| 1-Oxoisoindoline-4-carbonitrile | Contains a nitrile group | Offers distinct reactivity profiles compared to isoindoles |

| Lenalidomide | A pharmaceutical compound | Used specifically in cancer treatment; more complex pharmacodynamics |

This table highlights how variations in functional groups influence the biological activity and reactivity of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Cancer Research : A study demonstrated that this compound inhibits the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. The underlying mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

- Neuroprotective Effects : In experimental models of ischemic stroke, derivatives of this compound significantly reduced infarct size and improved neurobehavioral outcomes. This was attributed to their ability to scavenge free radicals and inhibit oxidative stress .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound possess antimicrobial properties, suggesting potential applications in treating infections.

Q & A

Basic: What are the common synthetic routes for preparing 2-Allyl-2,3-dihydro-isoindol-1-one, and how are intermediates characterized?

Answer:

The synthesis of this compound typically involves allylation or alkylation of isoindolinone precursors. For example, describes the formation of a related isoindolinone derivative (2-benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one) as a byproduct during radical scavenger synthesis, highlighting the role of intramolecular amidoalkylation. Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and stereochemistry .

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:

Purity is assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Structural validation relies on spectral

- NMR (¹H, ¹³C) to confirm proton environments and carbon frameworks.

- Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for isoindolinone).

- X-ray crystallography (if crystalline), as demonstrated in for a structurally analogous compound, which resolves bond lengths and angles .

Advanced: How can contradictory results in reaction yields for allylation steps be resolved?

Answer:

Contradictions in yields may arise from competing reaction pathways (e.g., over-alkylation or byproduct formation). notes that unintended byproducts like hydroxylated derivatives can form due to solvent polarity or temperature fluctuations. To resolve this:

- Optimize reaction conditions (e.g., use anhydrous solvents, controlled temperatures).

- Monitor reaction progress via in-situ techniques like FT-IR or LC-MS.

- Employ computational modeling (e.g., DFT calculations) to predict reactive sites and transition states .

Advanced: What strategies are used to analyze the electronic effects of substituents on the isoindolinone core?

Answer:

Substituent effects are studied using:

- Hammett plots to correlate substituent electronic parameters (σ) with reaction rates or spectroscopic shifts.

- UV-Vis spectroscopy to assess conjugation changes (e.g., ’s SMILES notation suggests π-π* transitions in the isoindolinone system).

- Cyclic voltammetry to measure redox potentials, reflecting electron-donating/withdrawing effects of allyl groups .

Advanced: How can researchers address discrepancies in biological activity data for isoindolinone derivatives?

Answer:

Discrepancies may stem from variations in assay conditions or target selectivity. For example, highlights B1R antagonists (e.g., ELN441958, a dihydro-isoindol-1-one analog) showing dose-dependent effects in thermal hyperalgesia models. To mitigate inconsistencies:

- Standardize assays (e.g., use identical cell lines or animal models).

- Validate target engagement via competitive binding assays or CRISPR knockout models.

- Cross-reference with structural analogs (e.g., ’s oxindole derivatives) to identify pharmacophore requirements .

Basic: What safety precautions are critical when handling this compound?

Answer:

While specific GHS data for this compound is unavailable ( lack classification), general precautions include:

- Use of PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of fine powders.

- Adhere to protocols for acylating agents (), which may react exothermically with nucleophiles .

Advanced: How can computational methods aid in designing isoindolinone-based inhibitors?

Answer:

- Molecular docking (e.g., using MOE or AutoDock) to predict binding poses with targets like kinases or GPCRs.

- MD simulations ( ) to assess stability of ligand-receptor complexes.

- QSAR models to correlate substituent properties (e.g., logP, polar surface area) with bioactivity, as seen in ’s B1R antagonist optimization .

Advanced: What analytical techniques resolve stereochemical ambiguities in isoindolinone derivatives?

Answer:

- Chiral HPLC or circular dichroism (CD) to distinguish enantiomers.

- NOESY NMR to determine spatial proximity of protons (e.g., allyl group orientation).

- Single-crystal X-ray diffraction () for absolute configuration assignment .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

The compound serves as a scaffold for:

- Kinase inhibitors : Modulating ATP-binding pockets via hydrogen bonding with the carbonyl group.

- GPCR antagonists : ’s ELN441958 demonstrates isoindolinone’s role in pain modulation.

- Proteolysis-targeting chimeras (PROTACs) : Allyl groups enable linker functionalization for E3 ligase recruitment .

Advanced: How can researchers mitigate decomposition during storage of isoindolinone derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.